REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][c:5]([I:11])[c:6]([C:7](=[O:8])[OH:9])[cH:10]1.[CH3:12][NH:13][CH3:14].[CH3:24][CH2:25][O:26][C:27](=[O:28])[CH3:29].[CH3:30][N:31]([CH3:32])[CH:33]=[O:34].[CH:15]([N:16]([CH:17]([CH3:18])[CH3:19])[CH2:20][CH3:21])([CH3:22])[CH3:23]>>[Br:1][c:2]1[cH:3][cH:4][c:5]([I:11])[c:6]([C:7](=[O:8])[N:13]([CH3:12])[CH3:14])[cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1cc(Br)ccc1I
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
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Type
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product
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Smiles
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CN(C)C(=O)c1cc(Br)ccc1I
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |